molecular formula C8H8BrClFN B13251861 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine

Cat. No.: B13251861
M. Wt: 252.51 g/mol
InChI Key: SSFZHESZXNESEA-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is an organic compound that features a complex structure with multiple halogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of a phenyl ring followed by the introduction of an amine group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by amination. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms can be replaced with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-3-chlorophenyl)-2,2,2-trifluoroethanamine
  • 3-[(4-Bromo-3-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Uniqueness

1-(4-Bromo-3-chlorophenyl)-2-fluoroethan-1-amine is unique due to its specific combination of halogen atoms and the presence of a fluoroethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C8H8BrClFN

Molecular Weight

252.51 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H8BrClFN/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,12H2

InChI Key

SSFZHESZXNESEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CF)N)Cl)Br

Origin of Product

United States

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